molecular formula C11H21ClN2O2 B2806353 Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride CAS No. 2095192-09-7

Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Katalognummer: B2806353
CAS-Nummer: 2095192-09-7
Molekulargewicht: 248.75 g/mol
InChI-Schlüssel: XGKKKCQEYSLZAJ-CTERPIQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a chemical compound with the CAS Number: 1909288-65-8 . It has a molecular weight of 274.79 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Glutamic Acid Analogues

Research by Hart and Rapoport (1999) demonstrates the synthesis of a glutamic acid analogue from L-serine, involving the formation of a [2.2.1] ring system and stereospecific reduction leading to a single protected glutamate analogue. This process illustrates the compound's role in creating structurally complex amino acids for biochemical studies (Hart & Rapoport, 1999).

Chirospecific Synthesis of Amino Acids

Campbell and Rapoport (1996) reported a chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, highlighting the compound's importance in generating peptidomimetics as conformational probes. This method shows the utility of the compound in synthesizing chiral amino acid homologues, furthering the study of protein structure and function (Campbell & Rapoport, 1996).

Asymmetric Synthesis of Amino Acid Derivatives

Buñuel et al. (2001) described an asymmetric synthesis route for enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing the compound's versatility in creating β-functionalised proline analogues. This synthesis pathway is crucial for developing L-aspartic acid and L-norleucine analogues, illustrating the compound's broad applicability in medicinal chemistry and drug discovery (Buñuel et al., 2001).

Scalable Synthesis for Drug Development

Maton et al. (2010) described an efficient scalable route to synthesize the enantiomerically pure compound, improving upon original methods by starting from commercially available chiral lactone. This approach highlights the compound's significance in the large-scale production of pharmaceutical intermediates, demonstrating its potential for broad industrial application (Maton et al., 2010).

Conformational Analysis and Molecular Structure

Studies like those conducted by Moriguchi et al. (2014) focus on the molecular structure of related cyclic amino acid esters, providing insights into the compound's conformational properties and potential for creating novel molecular scaffolds in drug design (Moriguchi et al., 2014).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves the protection of the amine group, followed by the formation of the bicyclic ring system and the subsequent deprotection of the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Tert-butylamine", "Ethyl chloroformate", "Sodium bicarbonate", "Methanol", "Sodium hydroxide", "2,5-dioxopyrrolidin-1-yl tert-butyl carbonate", "1,3-dibromopropane", "Sodium hydride", "Acetic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of amine group by reacting tert-butylamine with ethyl chloroformate in the presence of sodium bicarbonate and methanol to form 2,5-dioxopyrrolidin-1-yl tert-butyl carbonate.", "Step 2: Formation of bicyclic ring system by reacting 2,5-dioxopyrrolidin-1-yl tert-butyl carbonate with 1,3-dibromopropane in the presence of sodium hydride to form tert-butyl rac-(1S,2R,4R)-2-amino-7-bromobicyclo[2.2.1]heptane-7-carboxylate.", "Step 3: Deprotection of amine group by reacting tert-butyl rac-(1S,2R,4R)-2-amino-7-bromobicyclo[2.2.1]heptane-7-carboxylate with acetic acid to form tert-butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate.", "Step 4: Addition of hydrochloric acid to tert-butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate to form Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride." ] }

CAS-Nummer

2095192-09-7

Molekularformel

C11H21ClN2O2

Molekulargewicht

248.75 g/mol

IUPAC-Name

tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8-,9+;/m0./s1

InChI-Schlüssel

XGKKKCQEYSLZAJ-CTERPIQNSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)N.Cl

SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.